14-Helix Backbone Stability: trans-ACHC Residues vs. Salt-Bridge and Lactam-Bridge Stabilization Strategies in Aqueous Buffer
In a direct head-to-head comparison of three design strategies for promoting 14-helical folding in aqueous solution, β-peptide heptamers incorporating two trans-ACHC residues (peptide 3) displayed a mean residue ellipticity (MRE) at 215 nm of approximately −16,000 deg·cm²·dmol⁻¹ in 10 mM sodium phosphate buffer (pH 7.4, 20 °C) [REF-1]. By contrast, heptamers relying on a single intrahelical salt bridge (peptides 1a/1b) showed MRE values of approximately −7,000 deg·cm²·dmol⁻¹, and those employing a covalent lactam bridge (peptides 2a/2b) reached approximately −11,000 deg·cm²·dmol⁻¹ [REF-1]. The trans-ACHC-containing peptide thus exhibited a >2-fold enhancement in 14-helical backbone stability over the salt-bridge strategy and a ~1.5-fold enhancement over the lactam-bridge approach, with negligible sensitivity to pH or ionic strength variation [REF-1]. This comparison was conducted on β-peptide heptamers of identical length in aqueous buffer, with folding quantified by CD spectroscopy and corroborated by 2D NMR [REF-1].
| Evidence Dimension | 14-Helical backbone stability (mean residue ellipticity at 215 nm, aqueous buffer pH 7.4) |
|---|---|
| Target Compound Data | MRE = −16,000 deg·cm²·dmol⁻¹ (β-peptide heptamer 3 with two trans-ACHC residues) |
| Comparator Or Baseline | Salt-bridge peptide 1b: MRE ≈ −7,000 deg·cm²·dmol⁻¹; Lactam-bridge peptide 2b: MRE ≈ −11,000 deg·cm²·dmol⁻¹ |
| Quantified Difference | 2.3-fold vs. salt-bridge strategy; 1.45-fold vs. lactam-bridge strategy |
| Conditions | 10 mM Na-phosphate buffer, pH 7.4, 20 °C; β-peptide heptamers; CD spectroscopy; confirmed by 2D NMR |
Why This Matters
For procurement decisions in foldamer-based drug discovery, the trans-ACHC scaffold provides the highest 14-helical backbone stability of any reported single-residue stabilization strategy in water, directly enabling biologically active β-peptides that maintain their folded conformation under physiological conditions.
- [1] Vaz, E.; Pomerantz, W. C.; Geyer, M.; Gellman, S. H.; Brunsveld, L. Comparison of Design Strategies for Promotion of β-Peptide 14-Helix Stability in Water. ChemBioChem 2008, 9, 2254–2259. View Source
